4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical of interest in various research studies due to its potential applications in organic synthesis and medicinal chemistry. While the provided data does not directly discuss this compound, it is related to the field of pyrazole derivatives, which are known for their diverse biological activities and applications in drug design.
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of ongoing research. Although the provided papers do not detail the synthesis of the exact compound , they do offer insights into the synthesis of related compounds. For instance, the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates involves the reaction of (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones with phenylhydrazine, which could provide a basis for analogous methods to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the study on the crystal structure and DFT studies of a trifluoroethyl pyrazole derivative utilized FT-IR, NMR, and MS spectroscopies, along with X-ray diffraction, to confirm the structure of the compound . These techniques are essential for understanding the molecular geometry and electronic structure, which are critical for predicting the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions due to their versatile structure. The papers provided do not specifically address the reactions of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, but they do explore the reactivity of related compounds. For instance, the synthesis of acrylates from piperidin-4-ols suggests that pyrazole derivatives can be functionalized to create monomers for the preparation of materials with specific properties, such as fluorescent films .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The study involving the synthesis and characterization of a novel pyrazole derivative provides insights into the compound's thermal stability and potential for forming supramolecular assemblies through intermolecular hydrogen bonds . These properties are important for the practical applications of such compounds in pharmaceuticals and materials science.
Scientific Research Applications
Characterization and Structural Analysis
Synthesis and Structural Characterization 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been synthesized as a raw substitute material and its structure has been confirmed by various spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. The molecular structure was also calculated using Density Functional Theory (DFT), showing consistency with X-ray diffraction results (Liao et al., 2022).
Conformational and Crystallographic Analysis The compound, as an organic intermediate with both pyrazole heterocycle and borate functional group, has its molecular structure and conformation further investigated through crystallographic and conformational analysis. The results confirmed the consistency of the molecular structure optimized by DFT with the crystal structure determined by single crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals were also explored, revealing insights into the molecular structure characteristics and molecular conformations (Yang et al., 2021).
Application in Synthesis of Biologically Active Compounds
Intermediate in Synthesis of Biologically Active Compounds The compound has been used as an important intermediate in the synthesis of various biologically active compounds. For example, its derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an integral part in the synthesis of crizotinib, a drug used in cancer treatment. The synthesis process and structure confirmation are extensively documented (Kong et al., 2016).
Analytical and Chemical Properties Studies
Vibrational Properties and Spectroscopic Analysis Further research has been conducted to understand the vibrational properties and spectroscopic behavior of the compound. These studies provide detailed insights into the characteristic vibrational absorption bands, geometrical parameters, and other relevant analytical data that are crucial for understanding the compound’s behavior in various chemical reactions (Wu et al., 2021).
Optimized Synthesis and Application Range There has been significant progress in optimizing the synthesis processes of compounds containing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Such advancements have expanded the scope of this chemistry, making it applicable to high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOJIBGZFYMWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378836 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
269410-08-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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